7,11-Dimethyloctadecane

Descripción

Contextualization of Branched-Chain Hydrocarbons in Organic Chemistry

Hydrocarbons, organic compounds consisting entirely of hydrogen and carbon atoms, are fundamentally classified into aliphatic and aromatic compounds. wikipedia.org Aliphatic hydrocarbons, which include alkanes, alkenes, and alkynes, feature carbon backbones arranged in straight chains, branched chains, or non-aromatic rings. wikipedia.orgtaylorandfrancis.com Branched-chain alkanes, such as 7,11-dimethyloctadecane, are characterized by a main carbon chain with one or more smaller alkyl groups attached as branches. fiveable.methoughtco.com

This branching leads to the formation of structural isomers—molecules that share the same molecular formula but have different structural arrangements. libretexts.org For instance, this compound is an isomer of eicosane (B133393) (a straight-chain alkane with 20 carbon atoms), both having the molecular formula C20H42. ontosight.ai However, the physical and chemical properties of branched isomers differ from their linear counterparts. libretexts.org Branching generally lowers the boiling point and melting point compared to a straight-chain alkane of the same carbon number due to reduced van der Waals forces between molecules. These structural distinctions are crucial in fields ranging from petroleum chemistry, where branching influences the octane (B31449) number of fuels, to chemical ecology, where specific isomers act as precise signaling molecules. thoughtco.com

Historical Trajectories in the Study of Aliphatic Methyl-Branched Compounds

The study of aliphatic methyl-branched compounds has evolved significantly over the decades. Initially, research was heavily focused on the petroleum industry, where the isomerization of linear alkanes to branched alkanes was explored to improve fuel combustion properties. thoughtco.com However, a new dimension of research emerged with the discovery of branched hydrocarbons as crucial components in the natural world, particularly in insects.

In the mid-20th century, scientists began to unravel the chemical composition of the insect cuticle, the waxy outer layer of the exoskeleton. These investigations revealed that the cuticle is rich in hydrocarbons, which play a vital role in preventing water loss. psu.edu Further research demonstrated that among these cuticular hydrocarbons, methyl-branched alkanes were particularly prevalent and structurally diverse. psu.edu Early studies focused on identifying these compounds in various insect species. It was discovered that the position and number of methyl branches were often species-specific. The biosynthesis of these compounds became a key area of inquiry, with studies showing that precursors like propionate (B1217596) (derived from amino acids such as valine and isoleucine) are used to introduce methyl groups during fatty acid synthesis. psu.edu This foundational work laid the groundwork for understanding the much more specific roles of these compounds, beyond waterproofing, as chemical messengers or pheromones.

Rationale for Dedicated Research on this compound

The primary impetus for dedicated research into this compound stems from its role as a semiochemical, specifically a sex pheromone, in certain insect species. Pheromones are chemical substances released by an organism that elicit a specific behavioral or physiological response in other individuals of the same species. The identification of this compound as a key component of the female-produced sex pheromone of the khapra beetle, Trogoderma granarium, a major pest of stored grain products, has driven much of the research.

The precise structure of this branched hydrocarbon is critical for its biological activity. The presence of methyl groups at the 7th and 11th carbon positions creates specific stereoisomers, and often only one specific stereoisomer is biologically active. This specificity makes this compound a target for chemical synthesis to produce nature-identical compounds for use in pest management strategies. By synthesizing the pheromone, researchers can develop lures for monitoring and trapping pest populations, which is a more environmentally benign approach than broad-spectrum insecticides. Therefore, the rationale for studying this compound is strongly linked to its potential applications in agriculture and biosecurity.

Overview of Key Research Areas in this compound Studies

Research on this compound is concentrated in a few key areas:

Chemical Synthesis: A significant body of research is dedicated to the stereoselective synthesis of this compound. Because the biological activity of a pheromone can be dependent on its specific stereochemistry, developing synthetic routes that yield the correct isomer in high purity is a major challenge for organic chemists. Various synthetic strategies have been developed, often involving the coupling of smaller, chiral building blocks. ontosight.ai

Chemical Ecology and Entomology: This area focuses on the biological function of this compound. Studies involve identifying the compound in insect species, determining its role in their life cycle (e.g., mate attraction), and understanding how it is perceived by the insect's sensory system. Researchers investigate the behavioral responses of insects to the synthesized compound, both in laboratory assays and in field trials, to confirm its activity and optimize its use in traps.

Biosynthesis: Investigating how insects produce this compound is another active research front. This involves studying the enzymatic pathways that control the elongation of fatty acid chains and the introduction of methyl groups at specific positions. psu.edu Understanding the biosynthesis can provide insights into insect physiology and potentially reveal new targets for pest control.

Analytical Chemistry: The accurate detection and identification of this compound in minute quantities from natural sources require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for separating it from other cuticular hydrocarbons and confirming its structure.

Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C20H42 | ontosight.aichemspider.com |

| Molecular Weight | 282.55 g/mol | ontosight.aichemspider.com |

| Appearance | Colorless liquid (at room temp.) | ontosight.ai |

| Boiling Point | 328.9 °C at 760 mmHg | chemsrc.com |

| Density | ~0.786 g/cm³ | chemsrc.com |

| CAS Number | 65431-89-2 | chemsrc.com |

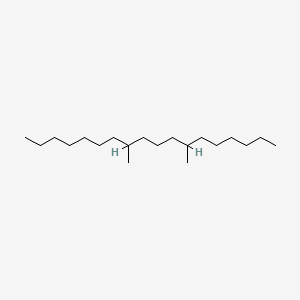

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

65431-89-2 |

|---|---|

Fórmula molecular |

C20H42 |

Peso molecular |

282.5 g/mol |

Nombre IUPAC |

7,11-dimethyloctadecane |

InChI |

InChI=1S/C20H42/c1-5-7-9-11-13-16-20(4)18-14-17-19(3)15-12-10-8-6-2/h19-20H,5-18H2,1-4H3 |

Clave InChI |

YCQYIDLJKKSMIJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C)CCCC(C)CCCCCC |

SMILES canónico |

CCCCCCCC(C)CCCC(C)CCCCCC |

Sinónimos |

7,11-dimethyloctadecane |

Origen del producto |

United States |

Natural Occurrence and Biogeochemical Distribution of 7,11 Dimethyloctadecane

Isolation and Identification from Biological Matrices

7,11-Dimethyloctadecane has been isolated and identified from a range of biological sources, highlighting its importance in chemical ecology. Its presence spans from microbial cultures to the complex systems of insects.

Microbial Production Systems

Certain microorganisms are capable of synthesizing this compound, a process that is often dependent on the available substrates.

The bacterium Pseudomonas aeruginosa has been identified as a producer of this compound. core.ac.ukndl.go.jp This gram-negative bacterium is ubiquitous and known for its metabolic versatility, which includes the synthesis of a wide array of secondary metabolites. wikipedia.orgnih.govmdpi.com The production of this compound by P. aeruginosa is a notable example of its complex biochemical capabilities. core.ac.ukndl.go.jp

The biosynthesis of this compound by Pseudomonas aeruginosa is notably linked to the presence of specific substrates, particularly capric acid (decanoic acid). core.ac.ukndl.go.jp Research has demonstrated that when P. aeruginosa is cultured on a capric acid substrate, it produces this compound. core.ac.ukndl.go.jp Capric acid, a ten-carbon saturated fatty acid, serves as a precursor in the biosynthetic pathway utilized by the bacterium to construct the 20-carbon backbone of this compound. core.ac.ukndl.go.jpgenome.jpnih.govhmdb.ca This substrate-dependent synthesis underscores the adaptability of microbial metabolic pathways.

Presence in Entomological Systems

Beyond microbial production, this compound plays a crucial role in the chemical communication of certain insects.

A significant body of research has established a strong link between this compound and the yellow fever mosquito, Aedes aegypti. core.ac.uknih.govpherobase.com This compound has been identified as an ovipositional attractant for gravid female A. aegypti. core.ac.uknih.govpherobase.com The metabolites produced by P. aeruginosa, including this compound, are highly attractive to these mosquitoes, influencing their selection of egg-laying sites. core.ac.uknih.gov This chemical cue signals a suitable environment for the development of their larvae. nih.gov

Interactive Table: Research Findings on this compound and Aedes aegypti

| Research Focus | Key Finding | Reference |

| Isolation and Identification | This compound was isolated from P. aeruginosa cultured on a capric acid substrate. | core.ac.ukndl.go.jp |

| Behavioral Response | The isolated compound was found to be a potent ovipositional attractant for gravid A. aegypti. | core.ac.uknih.govpherobase.com |

| Ecological Significance | Bacterial production of this attractant influences mosquito oviposition site selection in nature. | nih.gov |

Detection in Diverse Ecological Niches

The occurrence of this compound is not limited to specific microbial and insect interactions. It has been detected in a variety of other environmental contexts, suggesting a broader biogeochemical distribution. For instance, this compound has been identified in the cuticular waxes of some plants and other insects, where it may contribute to water retention and chemical signaling. ontosight.ai Furthermore, its presence has been noted in sediment samples, indicating its persistence in the environment. unam.mx The detection of this compound in different ecological niches points to its potential as a biomarker in geochemical studies. ontosight.ai

Aquatic Environments and Associated Microorganisms

Research has established the presence of this compound in aquatic environments, directly linking its origin to microbial activity. Studies have shown that the bacterium Pseudomonas aeruginosa produces this compound when cultured on a capric acid substrate. nih.govndl.go.jp This production is significant within the context of insect ecology, as the compound acts as an ovipositional attractant for several mosquito species, including Aedes aegypti. nih.govndl.go.jp The bacterial microbiota within aquatic breeding grounds play a crucial role in influencing mosquito larval nutrient acquisition, development, and survival. nih.gov The production of attractants like this compound by bacteria illustrates a complex biochemical interaction between microorganisms and insects in these habitats. nih.gov

Volatile Organic Compound Profiles of Microbial Cultures

This compound has been identified as a component of the volatile organic compound (VOC) profiles of certain microbial cultures. VOCs are metabolic products that can be used for species identification and to understand microbial interactions. nih.gov In studies analyzing the headspace of yeast cultures using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS), this compound was detected. nih.gov

Specifically, it was identified among the volatiles produced by the yeast Pichia kudriavzevii during its interaction with various molds, such as Penicillium chrysogenum and Aspergillus fumigatus. nih.govresearchgate.net This suggests that the production of this compound may be a strain-specific or condition-dependent metabolic response. nih.gov The analysis of these VOC profiles is critical for understanding the biological activities and ecological roles of microorganisms. nih.govfrontiersin.org

Interactive Data Table: VOCs Identified with this compound in Pichia kudriavzevii Headspace

The following table details other volatile organic compounds that were identified alongside this compound in the headspace of Pichia kudriavzevii cultures exposed to mold. researchgate.net

| Compound Class | Compound Name |

| Aldehydes | Benzenacetaldehyde |

| 1-heptanal, 3,5,5-triethyl | |

| Tetradecanal | |

| Alcohols | Phenylethyl alcohol |

| Esters | Ethyl isobutanoate |

| Ethyl hexanoate | |

| Ethyl octanoate | |

| Phenethyl acetate | |

| Ethyl decanoate | |

| Ketones | Acetophenone |

| 2-Nonanone | |

| Terpenes | Cedrene |

| Other Hydrocarbons | Tetradecane |

| 1-heptene,4-methyl | |

| Nonadecane | |

| Other Compounds | Pyrazine, 3-ethyl-2,5-dimethyl |

Methodologies for Natural Product Isolation of this compound

The isolation of this compound from natural sources involves standard methodologies for extracting and purifying non-polar hydrocarbons from complex biological or geological matrices.

Solvent Extraction Techniques for Hydrocarbons

Solvent extraction is the initial step to separate lipids and hydrocarbons from the source material. For instance, in the analysis of ancient sediments, a benzene-methanol solvent mixture has been used to extract soluble organic materials, which are then further processed to isolate the alkane fraction. escholarship.org Soxhlet extraction is a commonly cited conventional method for the exhaustive extraction of lipophilic compounds from solid samples. mdpi.com After an initial broad extraction, the resulting material is often partitioned. For example, n-heptane soluble materials are selected for further purification to isolate the total alkane fraction. escholarship.org The choice of solvent is critical and depends on the matrix; solvents like dimethyl sulfoxide (B87167) (DMSO) and ethyl lactate (B86563) have been explored for dissolving complex organic matrices for analysis. nih.gov

Chromatographic Fractionation Strategies

Following solvent extraction, chromatographic techniques are essential for separating the complex mixture of extracted compounds to isolate specific hydrocarbons like this compound.

Column Chromatography: A classical and effective method involves adsorption column chromatography. A common setup uses a column packed with silica (B1680970) gel and alumina (B75360) to separate hydrocarbons based on polarity. scielo.br The extract is loaded onto the column, and fractions are eluted with solvents of increasing polarity. An initial elution with a non-polar solvent like n-hexane isolates the aliphatic fraction, which contains saturated alkanes like this compound. scielo.br A subsequent elution with a more polar solvent mixture, such as dichloromethane-hexane, is used to elute aromatic hydrocarbons. scielo.br

Thin-Layer and Gas Chromatography: Thin-layer chromatography (TLC) has been used in the initial purification stages to separate components from bacterial culture media. ndl.go.jp For final analysis and identification, Gas Chromatography (GC) is the method of choice. ndl.go.jpscielo.br When coupled with a Mass Spectrometry (MS) detector (GC-MS), it allows for the definitive identification of this compound by comparing its mass spectrum and retention time to that of a synthesized standard. ndl.go.jpscielo.br The use of a specific mass fragmentogram (e.g., m/z 85) in GC-MS analysis provides clean and detailed information about n-alkanes and isoprenoid constituents with minimal interference. scielo.br

Synthetic and Biosynthetic Pathways of 7,11 Dimethyloctadecane

Laboratory Synthetic Methodologies for 7,11-Dimethyloctadecane

The creation of this compound in a laboratory setting can be broadly categorized into methods that produce a mixture of stereoisomers (racemic) and those designed to yield specific, single stereoisomers (stereoselective).

Stereoselective Synthesis of this compound and Analogues

Stereoselective synthesis is crucial when a specific stereoisomer of a molecule is required, often for biological activity studies. rsc.org These methods employ starting materials that are already enantiomerically pure. This strategy is known as a chiral pool approach. wikipedia.orgmdpi.com

The chiral pool refers to the collection of abundant, inexpensive, and enantiopure natural products like terpenes, amino acids, and sugars. wikipedia.orgmdpi.com These molecules possess inherent stereocenters that can be incorporated into a target molecule, guiding the stereochemistry of the final product.

From Citronellol (B86348): Citronellol is a common chiral building block used in the synthesis of various pheromones with dimethyl branching. researchgate.net For example, all stereoisomers of 5,9-dimethyloctadecane have been synthesized starting from the enantiomers of citronellol. researchgate.netresearchgate.net A similar strategy can be applied to this compound. The synthesis would start with either (R)-(+)-citronellol or (S)-(-)-citronellol. researchgate.net The existing chiral center at C3 of citronellol would be transformed into the chiral center at either C7 or C11 of the target molecule. The synthesis involves a series of steps including protection of the alcohol, oxidative cleavage of the double bond, and subsequent coupling reactions (like Grignard or Wittig reactions) to attach the remaining portion of the carbon chain. This ensures that the stereochemistry at one of the methyl-bearing carbons is controlled from the outset.

From Pulegone (B1678340): (R)-Pulegone is another valuable terpene in the chiral pool. It has been effectively used as a starting material for the stereoselective synthesis of related chiral aliphatic isoprenoid compounds, such as the isomers of 3,7-dimethylnonadecane. researchgate.net An analogous pathway to a specific stereoisomer of this compound could be devised. The synthesis would leverage the stereocenter in pulegone to establish the stereochemistry at C7 or C11. The process typically involves oxidative cleavage of the pulegone ring, followed by functional group manipulations and chain elongation steps to construct the final C20 hydrocarbon. researchgate.netresearchgate.net

Data Tables

Table 1: Summary of Synthetic Pathways to this compound

| Pathway Type | Specific Method | Key Intermediates/Reagents | Stereochemical Outcome |

|---|---|---|---|

| Racemic Synthesis | Grignard Coupling | Alkyl Grignard reagents (e.g., 2-methylheptylmagnesium bromide), Alkyl halides | Racemic Mixture |

| Racemic Synthesis | Acetonylation & Wittig | Heptan-2-one, Phosphonium ylides, Aldehydes (e.g., 5-methylheptanal) | Racemic Mixture |

| Racemic Synthesis | 4-Methyltetrahydropyran Decyclization | 1-Acetoxy-5-bromo-3-methyl-pentane, Ethylacetoacetate | Racemic Mixture |

| Stereoselective Synthesis | Chiral Pool (Citronellol) | (R)- or (S)-Citronellol, Grignard/Wittig reagents | Specific Stereoisomer |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methylheptylmagnesium bromide |

| 1-bromo-4-methylundecane |

| Copper(I) iodide |

| 1-bromopentane |

| Heptan-2-one |

| (4-carboxybutyl)triphenylphosphonium bromide |

| 5-methylheptanal |

| 4-Methyltetrahydropyran |

| Ethylacetoacetate |

| 1-Acetoxy-5-bromo-3-methyl-pentane |

| (R)-(+)-Citronellol |

| (S)-(-)-Citronellol |

| 5,9-dimethyloctadecane |

| (R)-Pulegone |

Asymmetric Catalysis in Branched Alkane Construction

The synthesis of chiral molecules, such as the stereoisomers of this compound, often relies on asymmetric catalysis to control the formation of stereocenters. While specific examples detailing the asymmetric synthesis of this compound are not abundant in the readily available literature, general principles of asymmetric catalysis are highly relevant to the construction of its branched alkane framework.

Modern synthetic methods are increasingly employing catalytic systems that can precisely control the three-dimensional arrangement of atoms. snnu.edu.cn For the construction of branched alkanes, this often involves the asymmetric addition of alkyl groups to a prochiral center. For instance, copper-catalyzed asymmetric hydroboration of alkenes can generate chiral boronate esters, which are versatile intermediates that can be further elaborated into complex alkanes. researchgate.net Another powerful technique is the use of chiral rhodium catalysts for the asymmetric insertion of carbenes into C-H bonds, a method that allows for the direct functionalization of alkanes. snnu.edu.cn

Peptide-based catalysts have also emerged as effective tools in asymmetric synthesis, capable of mediating a wide array of transformations with high enantioselectivity. nih.gov These catalysts often mimic the active sites of enzymes, providing a chiral environment that directs the stereochemical outcome of a reaction. The development of dual catalytic systems, combining a photocatalyst for C-H activation with a chiral Lewis acid for stereocontrol, represents a cutting-edge approach to the asymmetric functionalization of alkanes. snnu.edu.cn

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For a compound like this compound, which has two methyl branches, controlling the diastereoselectivity is crucial for obtaining a specific stereoisomer.

One common strategy involves the use of chiral auxiliaries. For example, the Evans alkylation, which utilizes a chiral oxazolidinone, can be employed to introduce a methyl group with high diastereoselectivity. harvard.edu This approach has been successfully used in the synthesis of other dimethyl-branched alkanes. harvard.edu Another method is substrate-controlled diastereoselection, where an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction.

Organocatalysis has also proven effective in achieving diastereoselective transformations. For instance, the epoxidation of carvone, a natural product with a chiral center, can be controlled to produce specific diastereomers of the corresponding epoxides. mdpi.com Such strategies could be adapted for the synthesis of precursors to this compound. The Prins cyclization, particularly the silyl-Prins variant, is another powerful tool for constructing cyclic systems with high diastereoselectivity, which can then be opened to form acyclic structures with controlled stereochemistry. mdpi.com

A regioselective synthesis of racemic this compound has been reported, highlighting the importance of controlling the position of the methyl branches. pherobase.comitp.ac.ru While this particular synthesis did not control stereochemistry, it laid the groundwork for future stereoselective syntheses. The synthesis of all stereoisomers of other dimethyl-branched insect pheromones, such as 5,9-dimethylpentadecane, has been achieved using chiral building blocks derived from readily available starting materials like (S)- and (R)-3-hydroxy-2-methylpropanoic acid methyl esters. tandfonline.com A similar approach could be envisioned for the synthesis of the various stereoisomers of this compound.

Strategic Disconnections in this compound Synthesis

Retrosynthetic analysis is a key strategy in planning the synthesis of a complex molecule like this compound. This involves mentally breaking the target molecule down into simpler, commercially available or easily prepared starting materials.

A logical disconnection for this compound would be at the bonds adjacent to the methyl-bearing carbons. This suggests a convergent synthesis where two or three key fragments are prepared separately and then joined together. For example, the molecule could be disconnected into a central C4 unit and two flanking alkyl chains.

A common synthetic strategy for constructing such hydrocarbon chains is the use of coupling reactions, such as Grignard reactions or Wittig reactions. ontosight.aindl.go.jp For instance, a Grignard reagent derived from a branched alkyl halide could be reacted with another alkyl halide or an epoxide to form a new carbon-carbon bond. Cross-coupling reactions, such as Suzuki or Negishi couplings, are also powerful tools for connecting sp3-hybridized carbon centers and are frequently used in the synthesis of complex hydrocarbons. acs.orgfrontiersin.org

The synthesis of other long-chain, methyl-branched alkanes often relies on the coupling of smaller, chiral building blocks. harvard.eduresearchgate.net For example, the synthesis of the apple leafminer pheromone components involved the coupling of chiral fragments derived from citronellol and methyl 3-hydroxy-2-methylpropanoate. researchgate.netresearchgate.net A similar retrosynthetic approach for this compound would involve identifying suitable chiral synthons that can be assembled to create the desired stereochemistry at the C7 and C11 positions.

Development of Novel Synthetic Protocols for Branched Hydrocarbons

The demand for stereochemically pure branched hydrocarbons, driven by their roles as pheromones and other bioactive molecules, has spurred the development of new synthetic methods. acs.org Recent advances focus on efficiency, selectivity, and the use of more environmentally benign reagents.

One area of active research is the development of new catalytic systems for the isomerization of linear alkanes to branched alkanes, which is of great interest in the fuel industry but can also be adapted for fine chemical synthesis. ingentaconnect.comresearchgate.net Platinum-based catalysts are often used for this purpose. ingentaconnect.comresearchgate.net

Cross-coupling reactions continue to be refined for the construction of complex hydrocarbons. acs.orgfrontiersin.org For example, the Suzuki-Miyaura coupling has been used to synthesize hyperbranched polymers, demonstrating its utility in forming multiple carbon-carbon bonds. frontiersin.org The development of catalysts that can efficiently couple sp3-hybridized centers is particularly relevant to the synthesis of branched alkanes.

Elucidation of Biosynthetic Pathways to this compound

In insects, cuticular hydrocarbons are typically synthesized in specialized cells called oenocytes. annualreviews.org The biosynthetic pathways involve a series of enzymatic reactions that build upon fatty acid metabolism. annualreviews.orgresearchgate.net

Enzymatic Systems Involved in Methyl-Branching

The biosynthesis of methyl-branched alkanes like this compound involves a modification of the standard fatty acid synthesis pathway. annualreviews.orgresearchgate.net The key step is the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit during the elongation of the fatty acid chain. researchgate.net This is catalyzed by a specialized fatty acid synthase (FAS). annualreviews.orgresearchgate.net

The general pathway for hydrocarbon biosynthesis in insects can be summarized in four main steps:

Formation of fatty acid precursors: This includes the synthesis of both straight-chain and methyl-branched fatty acids. annualreviews.org

Elongation: The fatty acid precursors are elongated to very-long-chain fatty acyl-CoAs by elongase enzymes. annualreviews.orgresearchgate.net

Reduction: The very-long-chain fatty acyl-CoAs are reduced to the corresponding aldehydes by a fatty acyl-CoA reductase (FAR). pnas.orgnih.gov

Decarbonylation: The final step is the oxidative decarbonylation of the aldehyde to the hydrocarbon, which is catalyzed by a cytochrome P450 enzyme of the CYP4G family. pnas.org

The enzymes responsible for introducing the methyl branches are of particular interest. In some cases, iterative methylation can occur, as seen in the biosynthesis of certain bacterial metabolites where a cobalamin-dependent radical SAM enzyme catalyzes multiple methylations. nih.gov While the specific enzymes for this compound biosynthesis have not been fully characterized, the general principles of methyl-branched hydrocarbon biosynthesis in insects provide a strong framework for understanding its formation.

Precursor Incorporation Studies (e.g., Fatty Acid Substrates)

Precursor incorporation studies using isotopically labeled compounds are a powerful tool for elucidating biosynthetic pathways. By feeding an organism a labeled precursor and then analyzing the products for the label, the metabolic fate of the precursor can be traced.

In the context of insect hydrocarbon biosynthesis, studies have shown that dietary fatty acids can influence the composition of cuticular hydrocarbons. biorxiv.org For example, radiolabeled fatty acids fed to Drosophila melanogaster were incorporated into specific hydrocarbons. biorxiv.org This demonstrates that insects can utilize dietary fatty acids as precursors for hydrocarbon synthesis, in addition to de novo synthesis.

Genetic and Metabolic Engineering Approaches in Producing Organisms

The production of specific, high-value hydrocarbons like this compound in microbial systems is a significant goal of metabolic engineering. While direct engineering for this compound is not extensively documented, numerous strategies have been developed for producing other branched-chain alkanes, which can be adapted for this purpose. These approaches primarily focus on manipulating the fatty acid biosynthesis (FAB) pathways in host organisms such as Escherichia coli and various cyanobacteria. nih.govexeter.ac.uk

Genetic engineering in this context involves the introduction of heterologous genes and the modification or deletion of native genes to redirect metabolic flux towards the desired branched-chain products. nih.govpressbooks.pub A common strategy is to engineer the host to produce branched-chain fatty acid precursors, which can then be converted into branched alkanes. nih.gov

One key target for genetic modification is the initiation step of fatty acid biosynthesis. nih.gov For example, introducing an alternative β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) with a preference for branched-chain acyl-CoA primers can initiate the synthesis of branched-chain fatty acids. nih.gov The expression of the branched-chain α-keto acid dehydrogenase complex can supply these branched primers. researchgate.net Subsequent elongation of these primers by the fatty acid synthase (FAS) system leads to the formation of long-chain branched fatty acids.

Once the branched-chain fatty acid precursors are synthesized, they are typically converted to alkanes via a two-step enzymatic process. This involves an acyl-ACP reductase (AAR) that reduces the acyl-ACP to a fatty aldehyde, followed by an aldehyde-deformylating oxygenase (ADO) that converts the aldehyde to the final alkane. nih.gov Engineering efforts often focus on the overexpression of these AAR and ADO enzymes to enhance the conversion efficiency. researchgate.netfrontiersin.org

Furthermore, optimizing the expression levels of the involved enzymes and balancing the metabolic flux are crucial for maximizing product yield. nih.gov This can involve placing the biosynthetic genes under the control of strong, inducible promoters and integrating them into the host chromosome for stable expression. nih.gov Deletion of competing pathways, such as those leading to fatty acid degradation or the formation of other byproducts, is another common strategy to channel more carbon towards the target hydrocarbon. nih.gov

The following table summarizes key research findings in the metabolic engineering of microorganisms for the production of branched-chain alkanes, which are foundational for the potential synthesis of this compound.

| Organism | Engineering Strategy | Key Genes/Enzymes Involved | Outcome |

| Escherichia coli | Introduction of a heterologous pathway for branched-chain fatty acid initiation and alkane synthesis. | Bacillus subtilis FabH2, Nostoc punctiforme AAR and ADO. nih.gov | Production of methyl-branched alkanes. nih.gov |

| Escherichia coli | Combination of branched-chain amino acid and fatty acid biosynthetic pathways. | 2-keto acid decarboxylase (ARO10), alcohol dehydrogenase (ADH2), wax ester synthase (WS/DGAT). nih.gov | De novo biosynthesis of fatty acid branched-chain esters (FABCEs). nih.gov |

| Escherichia coli | Engineering of fatty acid synthases and introduction of a heterologous alkane biosynthesis pathway. | Fatty aldehyde deformylating oxygenase (ADO), compartmentalization of the pathway into peroxisomes. researchgate.net | Synthesis of straight-chain hydrocarbons (C7-C13). researchgate.net |

| Cyanobacteria | Overexpression of native or heterologous alkane biosynthetic genes. | Acyl-ACP reductase (AAR), aldehyde-deformylating oxygenase (ADO). nih.gov | Enhanced production of n-alkanes. nih.gov |

Comparative Biosynthesis with Other Branched Alkanes

The biosynthesis of this compound is a specialized branch of the broader fatty acid-derived hydrocarbon pathways found in various organisms, particularly certain bacteria and cyanobacteria. nih.govresearchgate.net A comparative analysis with other branched alkanes reveals both common principles and unique features in their biosynthetic routes.

The fundamental pathway for most bacterial and cyanobacterial alkanes, including branched varieties, originates from the fatty acid synthase (FAS) system. researchgate.net This system provides the long-chain acyl-ACP (acyl carrier protein) precursors. The key divergence for branched alkanes occurs at the initiation or elongation steps of fatty acid synthesis.

For internally methylated alkanes like 7-methylheptadecane, which is commonly found in cyanobacteria, the methyl group is typically derived from S-adenosylmethionine (SAM) via a methyltransferase-catalyzed reaction on a fatty acid precursor like vaccenic acid (11-octadecenoic acid). nih.gov It is hypothesized that the biosynthesis of this compound would involve a similar mechanism, likely requiring two successive methylation events on an octadecanoic acid backbone, catalyzed by one or more specific methyltransferases.

In contrast, the biosynthesis of terminally branched or iso-alkanes involves the use of branched-chain starter units for fatty acid synthesis. For instance, the biosynthesis of methyl-branched alkanes in some engineered E. coli strains is achieved by providing branched-chain α-keto acids as precursors. nih.gov These are converted to branched-chain acyl-CoAs, which then enter the FAS pathway.

The final steps in the biosynthesis of these alkanes often involve a reduction of the acyl-ACP to a fatty aldehyde, followed by a decarbonylation reaction. In cyanobacteria and engineered E. coli, this is commonly catalyzed by the AAR-ADO enzyme system. nih.gov In insects, a different class of enzymes, cytochrome P450 oxidative decarbonylases (CYP4G), performs a similar function, converting long-chain fatty aldehydes to hydrocarbons. pnas.orgresearchgate.net It is plausible that the final conversion of the di-methylated fatty acid precursor of this compound also utilizes an AAR-ADO or a similar enzyme system.

The following table provides a comparative overview of the biosynthetic pathways for different types of branched alkanes.

| Feature | This compound (Hypothesized) | 7-Methylheptadecane | iso-Alkanes (e.g., Methyl-pentadecane) |

| Precursor Molecule | Octadecanoyl-ACP | Vaccenoyl-ACP (11-octadecenoyl-ACP) nih.gov | Branched-chain α-keto acids nih.gov |

| Branching Mechanism | Two successive methylations via SAM-dependent methyltransferases. | Single methylation via a SAM-dependent methyltransferase. nih.gov | Incorporation of a branched starter unit (e.g., from valine or leucine (B10760876) catabolism) into fatty acid synthesis. nih.gov |

| Key Enzymes for Branching | Putative fatty acid methyltransferases. | Fatty acid methyltransferase. nih.gov | Branched-chain α-keto acid dehydrogenase complex, FabH with specificity for branched acyl-CoAs. nih.govresearchgate.net |

| Final Conversion Steps | Likely reduction to aldehyde (AAR) and decarbonylation (ADO). | Reduction to aldehyde (AAR) and decarbonylation (ADO). nih.gov | Reduction to aldehyde and decarbonylation (e.g., via AAR and ADO in engineered microbes). nih.gov |

| Producing Organisms (Natural/Engineered) | Pseudomonas aeruginosa (natural) nih.gov | Cyanobacteria (e.g., Nostoc muscorum) (natural) nih.gov | Engineered E. coli nih.gov |

Advanced Analytical Methodologies for 7,11 Dimethyloctadecane Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool in the analysis of hydrocarbons like 7,11-dimethyloctadecane, enabling the separation of individual components from complex biological extracts.

Gas Chromatography (GC) for Volatile Hydrocarbons

Gas chromatography (GC) is the principal technique for analyzing volatile and semi-volatile compounds such as cuticular hydrocarbons. researchgate.net In the analysis of insect cuticular lipids, GC is used to separate complex mixtures of long-chain, nonpolar compounds. researchgate.net The separation is achieved on fused-silica capillary columns, with non-polar stationary phases like those composed of 5% diphenyl/95% dimethylpolysiloxane being common. researchgate.net The temperature of the GC oven is programmed to increase over time, for instance, from 50 °C to 320 °C, to facilitate the elution of compounds with varying boiling points. researchgate.net

Coupled with a mass spectrometer (GC-MS), this technique allows for both the separation and identification of compounds. mdpi.comnih.gov For instance, in the study of parasitic wasps, GC-MS was used to differentiate species and sexes based on their cuticular hydrocarbon profiles, which included various methyl-branched alkanes. usda.gov The retention time of a compound in the GC column, often expressed as a Kovats retention index relative to n-alkane standards, provides a crucial piece of information for its identification. mdpi.com

Table 1: Typical GC Parameters for Insect Cuticular Hydrocarbon Analysis

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| Column Type | Fused-silica capillary column (e.g., DB-5MS, HP-5) | oup.comfrontiersin.org |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | oup.comfrontiersin.org |

| Stationary Phase | 5% Phenyl-methylpolysiloxane or similar non-polar phase | researchgate.net |

| Carrier Gas | Helium | nih.govoup.com |

| Injection Mode | Splitless | oup.compnas.org |

| Injector Temperature | 250-280°C | oup.compnas.org |

| Oven Temperature Program | Initial hold at a low temperature (e.g., 40-100°C), followed by a ramp (e.g., 3-20°C/min) to a final temperature (e.g., 280-320°C) with a final hold. | oup.compnas.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC) in Related Studies

While GC is the dominant technique, high-performance liquid chromatography (HPLC) has potential for the separation of hydrocarbons, particularly for isolating compounds from complex mixtures. pnas.org Reverse-phase HPLC (RP-HPLC) using nonaqueous solvent systems can separate hydrocarbons based on hydrophobic interactions. pnas.org However, a significant challenge with HPLC for alkane analysis is detection, as these compounds lack a chromophore for UV detection and are poorly ionized by typical HPLC-MS interfaces like electrospray ionization. pnas.org

Despite these limitations, recent developments have shown that atmospheric pressure chemical ionization (APCI) can be used to ionize saturated and branched hydrocarbons in conjunction with HPLC, using the mobile phase itself (e.g., hexane) as the reagent. nih.gov This approach allows for the determination of molecular weight with little fragmentation, opening new possibilities for HPLC-MS analysis of compounds like this compound. nih.gov Normal-phase HPLC (NP-HPLC) is another option that can be used for separating heavier hydrocarbon fractions. chromforum.org

Thin-Layer Chromatography (TLC) in Isolation Schemes

Thin-layer chromatography (TLC) serves as a simple, low-cost, and rapid method for the initial fractionation of lipid extracts. researchgate.netlibretexts.org In the context of insect hydrocarbon research, TLC on silica (B1680970) gel plates is commonly used to separate the total lipid extract into different classes of compounds, such as separating nonpolar hydrocarbons from more polar lipids. researchgate.netresearchgate.net The hydrocarbon fraction, which would contain this compound, can then be scraped from the plate, eluted with a solvent, and subjected to further analysis by GC-MS. nih.govresearchgate.net This preliminary purification step is crucial for reducing the complexity of the sample and preventing contamination of the GC system. researchgate.net

Multi-Dimensional Chromatography for Complex Mixtures

For exceptionally complex samples, such as insect pheromone gland extracts, two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. mdpi.comnih.gov In GCxGC, two columns with different stationary phases are coupled, providing a more detailed separation of the components. mdpi.com When combined with a time-of-flight mass spectrometer (TOF-MS), GCxGC/TOF-MS is a powerful tool for analyzing trace-level components in complex matrices, which could be instrumental in resolving isomeric hydrocarbons that might co-elute in a single-dimension GC analysis. nih.gov

Spectroscopic Techniques for Structural Characterization

Spectroscopy, particularly mass spectrometry, is indispensable for determining the molecular structure of isolated hydrocarbons.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry, especially when coupled with gas chromatography (GC-MS), is the definitive method for identifying branched alkanes like this compound. researchgate.netnih.gov The mass spectrometer bombards the eluted compounds with electrons, causing them to fragment in a predictable manner. libretexts.org The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For internally branched alkanes, fragmentation preferentially occurs at the carbon-carbon bonds adjacent to the branch point. researchgate.netdocbrown.info The analysis of these fragmentation patterns allows for the localization of the methyl groups along the hydrocarbon chain. researchgate.net For a compound like this compound, characteristic ions would be expected from cleavage at the C6-C7, C7-C8, C10-C11, and C11-C12 positions. The interpretation of these spectra, often aided by comparison to spectra of synthesized standards, is key to the unambiguous identification of the specific isomer. cabidigitallibrary.org

Table 2: Expected Key Mass Spectral Fragments for Dimethyl-Branched Alkanes

| Fragmentation Pathway | Description | Expected Ion Series | Reference |

|---|---|---|---|

| Alpha-Cleavage at Branch Point | Scission of the C-C bond adjacent to the methyl branch, leading to the formation of a secondary carbocation. | [M - Alkyl]⁺ | researchgate.netdocbrown.info |

| Cleavage between Branch Points | For dimethylalkanes, fragmentation can occur between the two methyl branches. | Varies based on the distance between branches. | nih.gov |

| Loss of Methyl Group | Elimination of a CH₃ radical from the molecular ion. | [M - 15]⁺ | docbrown.info |

| Loss of Larger Alkyl Fragments | Cleavage at various points along the carbon chain, resulting in a series of fragment ions separated by 14 amu (CH₂). | Series of peaks with m/z = CnH2n+1 | libretexts.org |

Fourier Transform Infrared (FTIR) Spectroscopy in Hydrocarbon Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the analysis of hydrocarbons, providing valuable information about their structural characteristics. For a branched alkane like this compound, the FTIR spectrum is primarily characterized by absorptions arising from carbon-hydrogen (C-H) stretching and bending vibrations.

The C-H stretching vibrations for alkanes are typically observed in the 3000–2850 cm⁻¹ region. orgchemboulder.comlibretexts.org The presence of both methyl (-CH₃) and methylene (B1212753) (-CH₂) groups in this compound will contribute to the absorption bands in this range. Specifically, methine groups (-CH), such as those at the 7 and 11 positions where the methyl branches are attached, also exhibit C-H stretching peaks below 3000 cm⁻¹. spectroscopyonline.com

Bending vibrations provide further structural insights. C-H bending for methyl groups typically appears around 1370-1350 cm⁻¹, while methylene scissoring vibrations are found at 1470-1450 cm⁻¹. libretexts.org In long-chain alkanes, a characteristic methyl rock vibration can also be observed between 725-720 cm⁻¹. orgchemboulder.comlibretexts.org The ratio of methylene to methyl groups (CH₂/CH₃) can be investigated using IR spectroscopy, which offers clues about the degree of branching in the hydrocarbon chain. researchgate.net

It is important to note that while FTIR is excellent for identifying the general class of compound (i.e., a saturated hydrocarbon), it is often insufficient on its own for the definitive identification of a specific isomer like this compound due to the similarity in the spectra of large, branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodological Applications

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for the detailed structural elucidation of complex hydrocarbons, including the precise determination of methyl branching patterns. nih.govlibretexts.org In the case of this compound, each unique carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of its specific isomeric structure. libretexts.org

For long-chain alkanes, very-high-resolution ¹³C NMR can resolve the signals of individual carbon atoms. nih.gov The chemical shifts of the carbon atoms are sensitive to their local electronic environment. Therefore, the carbons at the branching points (C-7 and C-11), the methyl branch carbons, and the carbons along the main chain will all have characteristic chemical shifts. The intensity of the signals in an NMR spectrum is directly proportional to the number of atoms giving rise to that signal, which can further aid in structure confirmation. libretexts.org

While ¹H NMR can also be used, the signals for protons in alkanes often overlap, making interpretation for large molecules complex. However, 2D NMR techniques, such as Correlation Spectroscopy (COSY), can be applied to characterize the types and compositions of branched alkanes in mixtures. acs.org These methods help to establish the connectivity between protons on adjacent carbon atoms.

Table 1: Predicted NMR Signals for this compound

| Atom Type | Estimated Number of Unique Signals in ¹³C NMR | General Chemical Shift Region (ppm) |

| Methyl (-CH₃) | 3 (2 from branches, 1 from chain ends) | 10-25 |

| Methylene (-CH₂) | Multiple, depending on symmetry | 20-40 |

| Methine (-CH) | 2 (at C-7 and C-11) | 30-45 |

Note: The exact number of unique signals and their chemical shifts would need to be confirmed by experimental data.

Hyphenated Techniques for Comprehensive Analysis

To overcome the limitations of individual analytical methods, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of spectroscopy are widely employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. osti.gov In this method, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. unl.edu As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of this compound, even in complex mixtures. researchgate.net GC-MS is particularly valuable for trace-level detection and quantification, with the ability to detect and quantify n-alkanes at low concentrations. researchgate.netnih.gov The use of multiple reaction monitoring (MRM) in tandem mass spectrometry can further enhance selectivity and sensitivity for identifying specific branched alkanes in complex samples like ancient and modern sediments. osti.gov

For even greater analytical power, chromatography can be coupled with high-resolution mass spectrometry (HRMS). acs.org HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). thermofisher.comyoutube.com This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a significant advantage in confirming the identity of this compound (C₂₀H₄₂). youtube.comchemspider.com

When coupled with gas or liquid chromatography, HRMS provides unambiguous identification of co-eluting compounds that may have the same nominal mass but different elemental compositions. acs.org This is particularly useful in the analysis of complex hydrocarbon mixtures found in environmental or biological samples. acs.orgresearchgate.net

Method Validation and Quality Control in this compound Analysis

To ensure the reliability and accuracy of analytical data, rigorous method validation and quality control procedures are essential.

The quantitative analysis of this compound in environmental matrices (e.g., soil, water, sediment) and biological samples often involves several steps, including extraction, cleanup, and instrumental analysis. researchgate.netpacelabs.com The goal is to isolate the target analyte from the complex sample matrix and measure its concentration accurately.

Method validation for such procedures typically involves assessing several key parameters, including linearity, limits of detection (LOD) and quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). rsc.orgnih.gov For instance, a validated GC-MS method for hydrocarbon analysis in marine sediments demonstrated the ability to measure n-alkanes at concentrations as low as 30 ng/g with a precision better than 15% for most analytes. researchgate.net Another study on the quantitation of n-alkanes in forage and fecal samples using GC-MS reported method recoveries greater than 91% and intra-assay coefficients of variation ranging from 0.1% to 12.9%. nih.gov

Table 2: Key Parameters in a Validated GC-MS Method for Hydrocarbon Analysis

| Parameter | Typical Value/Range | Reference |

| Limit of Quantification (LOQ) | 5 nmol (on-column) | nih.gov |

| Linearity (Dynamic Range) | 5 to 100 nmol | nih.gov |

| Recovery | > 91% | nih.gov |

| Precision (Intra-assay RSD) | 0.1% - 12.9% | nih.gov |

These values are illustrative and can vary depending on the specific matrix and analytical conditions.

Quality control measures, such as the analysis of procedural blanks, spiked samples, and certified reference materials, are routinely included in the analytical workflow to monitor the performance of the method and ensure the integrity of the results. sigmaaldrich.com

Precision and Accuracy Assessments

The quantification and identification of specific branched alkanes like this compound rely on sophisticated analytical techniques where precision and accuracy are paramount. Precision refers to the reproducibility of measurements, while accuracy indicates how close a measurement is to the true value. These are assessed through rigorous validation methods.

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is a cornerstone for analyzing insect cuticular hydrocarbons, including methyl-branched alkanes. unl.edu The precision of these methods is often evaluated by calculating the relative standard deviation (RSD) from repeated measurements of the same sample. For instance, modified and miniaturized protocols for n-alkane analysis have demonstrated high reproducibility, with RSD values for alkanes averaging between 0.8% and 2.5% across multiple measurements. mdpi.com

For complex mixtures, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) are employed to enhance separation and characterization. chromatographytoday.com The accuracy of identification is significantly improved by using retention indices, such as Kovats indices (KI). By coinjecting samples with a series of n-alkane standards, a KI value can be calculated for each peak. High-resolution capillary columns yield precise and consistent KI values, which are indicative of the compound's structure, including the backbone carbon number and the position of methyl branches. unl.edu For example, a monomethyl-branched alkane with 34 total carbons might have a KI of 3328, indicating it elutes similarly to a hypothetical n-alkane with 33.28 carbons. unl.edu

Compound-specific stable isotope analysis (CSIA) of hydrogen (δD) and carbon (δ¹³C) provides another layer of analytical detail. This method, often performed using gas chromatography-isotope ratio mass spectrometry (GC-IRMS), requires high precision to detect subtle isotopic variations. Studies on n-alkanes have achieved mean precision levels of 4.0‰ (parts per thousand) for δD and 0.46‰ for δ¹³C, demonstrating the capability to obtain reproducible isotope measurements from environmental samples. researchgate.net Achieving such precision is crucial for studies tracing the origins and metabolic pathways of compounds like this compound.

Table 1: Examples of Precision in Alkane Analysis

| Analytical Method | Analyte Type | Precision Metric | Reported Value | Source |

|---|---|---|---|---|

| GC-FID | n-Alkanes | Relative Standard Deviation (RSD) | 0.8% - 2.5% | mdpi.com |

| GC-IRMS | n-Alkane δ¹³C | Standard Deviation (1σ) | 0.46‰ | researchgate.net |

| GC-IRMS | n-Alkane δD | Standard Deviation (1σ) | 4.0‰ | researchgate.net |

Molecular Ecological Tools for Associated Microbiomes

The biosynthesis of complex molecules in many organisms, particularly insects, can be influenced or directly carried out by associated microbial symbionts. Investigating these microbiomes is crucial to understanding the origin of compounds like this compound. Molecular ecological tools offer powerful ways to explore the diversity and functional capacity of these microbial communities.

DNA Fingerprinting Technologies (e.g., DGGE)

Denaturing Gradient Gel Electrophoresis (DGGE) is a DNA fingerprinting technique used to generate a profile of the genetic diversity within a complex microbial population. nih.gov The method involves the polymerase chain reaction (PCR) to amplify a specific gene, typically the 16S rRNA gene for bacteria, from the total community DNA. These amplified fragments, which are all the same length, are then separated on a polyacrylamide gel containing a gradient of a DNA denaturant. nih.gov

As the DNA fragments travel through the gel, they reach a concentration of denaturant that causes them to partially melt, or "denature." The point at which this happens depends on the DNA sequence. This change in shape slows the fragment's migration in the gel. Since different sequences denature at different points, the fragments are separated, resulting in a pattern of distinct bands. nih.gov Each band theoretically represents a different dominant bacterial species in the original sample, creating a "fingerprint" of the community. nih.govnih.gov This technique is sensitive enough to detect species that constitute as little as 1% of the total population. nih.gov

The resulting DGGE profiles can be analyzed to compare microbial communities between different samples or conditions. The band patterns can be quantified to calculate ecological indices that describe the community's biodiversity, such as:

Species Richness (S): The total number of bands in a profile. researchgate.net

Shannon Index (H): A measure that accounts for both the number of species and their relative abundance (band intensity). researchgate.net

Dominance Index (c) or Simpson's Index (D): Measures that quantify the extent to which one or a few species dominate the community. researchgate.net

By applying DGGE to hosts that produce this compound, researchers can screen for differences in microbial communities that may correlate with the production of this specific hydrocarbon.

Metagenomic and Metatranscriptomic Approaches to Biosynthesis

While DGGE provides a profile of community structure, metagenomics and metatranscriptomics offer deeper insights into the functional capabilities and activities of the associated microbiome.

Metagenomics involves sequencing the entire collective DNA from a sample, capturing the complete genetic potential of the microbial community. researchgate.net This approach allows researchers to identify all the genes present in the microbiome, including those that may be part of biosynthetic pathways for alkanes. For example, a metagenomic study of bacteria associated with an insect host can reveal the presence of genes for fatty acid synthesis, elongases, and enzymes like acyl-ACP reductases and aldehyde-deformylating oxygenases, which are known to be involved in hydrocarbon biosynthesis. nih.gov This provides a catalogue of all the potential biochemical pathways that the microbiome could perform.

Metatranscriptomics complements metagenomics by sequencing the community's messenger RNA (mRNA), or the metatranscriptome. frontiersin.org This reveals which genes are actively being transcribed at a given moment. By identifying and quantifying the transcripts related to specific metabolic pathways, researchers can infer the active biochemical processes occurring within the microbiome. frontiersin.orgenergy.gov For instance, if genes for methyl-branched alkane synthesis are highly expressed in the microbiome of an insect that produces this compound, it provides strong evidence that the symbionts are actively involved in its production. The general workflow involves extracting total RNA, converting it to cDNA for stability, sequencing it, and then assembling and annotating the sequences to identify their function and origin. frontiersin.org

Together, these "omics" approaches can help to unravel the complex interplay between a host and its microbiome in the production of specialized chemicals. By identifying the full suite of genes (metagenomics) and determining which of those are active (metatranscriptomics), scientists can build a comprehensive picture of how symbiotic microbes might contribute to the biosynthesis of this compound.

Ecological Chemistry and Biological Functions of 7,11 Dimethyloctadecane

Pheromonal and Semiochemical Roles

As a semiochemical, 7,11-dimethyloctadecane is involved in conveying chemical messages that trigger specific behavioral or physiological responses in receiving organisms. Its primary recognized function is as a pheromone, particularly in the context of insect behavior.

One of the most well-documented roles of this compound is as an oviposition attractant for the yellow fever mosquito, Aedes aegypti. Current time information in Bangalore, IN. Gravid (pregnant) female mosquitoes seek suitable aquatic habitats to lay their eggs, and the chemical cues emanating from these sites are critical in their selection process. The presence of conspecific larvae in a potential breeding site indicates its suitability for offspring survival, and these larvae release chemical cues to attract other gravid females.

Research has identified this compound as a key component of these larval-produced pheromones. Current time information in Bangalore, IN. Synthetic preparations of racemic this compound have been shown to be attractive to gravid Aedes aegypti females, prompting them to lay eggs. Current time information in Bangalore, IN. This chemical signal helps females locate and choose viable breeding sites, a behavior that can lead to communal egg-laying. The identification of such attractants is a focal point in the development of novel vector control strategies, such as "attract-and-kill" traps or monitoring tools designed to specifically target disease-carrying gravid females. nih.gov

| Research Finding on Ovipositional Attractancy | |

| Compound | This compound |

| Function | Oviposition attractant pheromone |

| Source Organism | Larvae of Aedes aegypti |

| Target Organism | Gravid females of Aedes aegypti |

| Observed Effect | Attraction to breeding sites for egg-laying. Current time information in Bangalore, IN. |

The detection of volatile chemical cues like this compound by insects is a complex process mediated by the olfactory system. This process begins when the hydrophobic odorant molecule enters the insect's sensilla—tiny hair-like structures on the antennae and maxillary palps—through cuticular pores. usda.gov

Inside the sensillum, the odorant traverses the aqueous sensillum lymph, a process facilitated by Odorant Binding Proteins (OBPs). usda.gov These small, soluble proteins bind to the hydrophobic odorant, solubilizing it and transporting it to the dendritic membrane of an Olfactory Sensory Neuron (OSN). usda.govresearchgate.net

The OSN expresses specific Odorant Receptors (ORs) on its membrane. researchgate.net The binding of the odorant (or the OBP-odorant complex) to an OR triggers a signal transduction cascade, leading to the depolarization of the neuron and the generation of an action potential. usda.govresearchgate.net This electrical signal is then relayed to higher processing centers in the insect brain, such as the antennal lobe, where the information is integrated, ultimately leading to a specific behavioral response, such as oriented flight toward the source of the pheromone. researchgate.net The olfactory system of insects is highly sensitive and specific, capable of distinguishing between a vast array of chemical compounds to guide critical behaviors like mating, foraging, and oviposition. usda.gov

Branched alkanes like this compound possess chiral centers, meaning they can exist as different stereoisomers (molecules with the same chemical formula but different three-dimensional arrangements of atoms). In insect chemical communication, stereoisomeric configuration is often critical for biological activity. The olfactory receptors of insects are highly specific and can differentiate between subtle differences in molecular shape, much like a lock and key. nih.govusda.gov

While research on the specific stereoisomers of this compound and their activity in Aedes aegypti is not extensively detailed in available literature, the principle of stereospecificity is well-established for other insect semiochemicals. For instance, in the mosquito repellent 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine, which has two chiral centers and thus four stereoisomers, the (1S,2'S) configuration was found to be 2.5 times more repellent to Aedes aegypti than the racemic mixture. nih.gov This demonstrates that a specific 3D structure is essential for effective interaction with the mosquito's receptors.

Similarly, research on the related compound 7,11-dimethylheptadecane, a sex pheromone component for Lambdina moths, has focused on the synthesis and separation of its different stereoisomers to test their biological activity, underscoring the importance of chirality in pheromonal function. nih.gov The biological activity of this compound as an oviposition attractant is therefore likely dependent on one or more specific stereoisomers.

Inter- and Intra-Species Chemical Communication

Chemical communication can occur between individuals of the same species (intraspecific) or between different species (interspecific). This compound is involved in both.

Intraspecific Communication: The function of this compound as an oviposition attractant for Aedes aegypti is a clear example of intraspecific communication. Larvae release the signal, and gravid females of the same species detect it, leading to a coordinated behavior that benefits the species by guiding females to proven habitats. Current time information in Bangalore, IN.

Role as a Volatile Organic Compound (VOC) in Microbial Interactions

Microorganisms, including bacteria and fungi, produce a vast array of volatile organic compounds (VOCs) that play crucial roles in their interactions with each other and with other organisms. nih.gov These small, diffusible molecules can act as signaling molecules (infochemicals) or as direct weapons in the competition for resources. nih.gov Long-chain hydrocarbons like this compound are part of this complex chemical language.

Microbial VOCs are key mediators of antagonistic interactions, where one microorganism inhibits the growth of another. This chemical warfare is common in soil and other complex microbial habitats. Bacteria from genera such as Pseudomonas and Streptomyces are known to release VOCs with potent antifungal and antibacterial properties.

For example, VOCs produced by Pseudomonas protegens have demonstrated strong antagonistic activity against the plant pathogen Ralstonia solanacearum. The active compounds identified included sulfur compounds like dimethyl disulfide and other volatiles that completely inhibited pathogen growth. Similarly, VOCs from various Trichoderma species can inhibit the growth of pathogenic fungi. While this compound has not been singled out in all these studies, the release of complex blends of VOCs, including various hydrocarbons, alcohols, and terpenes, is a common strategy for microbial antagonism. These compounds can disrupt cell membranes, inhibit enzyme activity, or interfere with the developmental processes of competing microbes, such as molds.

| Examples of Antagonistic Microbial VOCs | |

| Producing Microorganism | Pseudomonas protegens |

| Target Microorganism | Ralstonia solanacearum (bacterium) |

| Active VOCs | Dimethyl disulfide, 1,3-benzothiazole, 2-ethylhexanol |

| Effect | Inhibition of pathogen growth. |

| Producing Microorganism | Streptomyces albidoflavus |

| Target Microorganism | Bacillus subtilis (bacterium) |

| Active VOCs | Albaflavenone (a sesquiterpene) |

| Effect | Bacteriostatic activity. |

Environmental Dynamics and Degradation Pathways of 7,11 Dimethyloctadecane

Environmental Fate Studies of Branched Hydrocarbons

The environmental fate of branched hydrocarbons like 7,11-Dimethyloctadecane is governed by their physical and chemical properties, which influence their distribution and persistence in various environmental compartments.

Persistence in Environmental Compartments (Soil, Water, Air)

Branched alkanes are known to be more resistant to degradation than their linear counterparts. nih.gov This increased persistence is attributed to their molecular structure, which can hinder the enzymatic processes of microorganisms.

Soil: In soil environments, long-chain and branched alkanes are among the more persistent organic compounds. nih.gov Their low water solubility and strong adsorption to soil organic matter limit their bioavailability for microbial degradation. nih.govmdpi.com Aliphatic hydrocarbons with chain lengths of C20–C40 are not readily volatilized and can be difficult to degrade. nih.gov The structure of branched alkanes, particularly those with quaternary carbon atoms or β-alkyl branching, often leads to their accumulation in the biosphere as they are recalcitrant. nih.gov Due to their stability, n-alkanes can persist in soil for thousands of years. mdpi.com

Water: In aquatic systems, the persistence of branched alkanes is influenced by factors such as temperature and the presence of microbial communities. While alkanes are generally more biodegradable than polycyclic aromatic hydrocarbons (PAHs), at low temperatures (≤5 °C), the biodegradation rates of higher molecular weight alkanes can decrease due to crystallization, making more soluble compounds like PAHs degrade faster. mdpi.com The volatile fractions of petroleum, including some shorter-chain alkanes, evaporate quickly from the water surface following a spill. mdpi.com However, less volatile, higher molecular weight compounds like this compound are more likely to persist in the water column or sediment.

Air: Short-chain aliphatic alkanes can volatilize from soil and water surfaces and enter the atmosphere. nih.gov However, for a long-chain compound like this compound (a C20 hydrocarbon), volatility is expected to be low. Once in the atmosphere, their persistence is determined by photochemical reactions.

Mobility and Adsorption/Desorption Processes in Soils

The mobility of branched hydrocarbons in soil is generally low due to their hydrophobic nature.

Adsorption/Desorption: Hydrophobic organic molecules like n-alkanes have low water solubility and tend to form strong associations with the solid phase of the soil, which limits their movement with water. mdpi.comnih.gov The adsorption of organic chemicals to soil is influenced by several factors, including the organic carbon content of the soil and the properties of the chemical itself. nih.gov For non-polar compounds like alkanes, adsorption is primarily driven by hydrophobic interactions with soil organic matter. This strong adsorption reduces their concentration in the soil solution, thereby limiting their potential for leaching and transport to groundwater. fao.org The process of sorption can also impact biodegradation, as the fraction that is irreversibly adsorbed is not bioavailable for microbial attack. nih.gov

The table below summarizes the factors influencing the mobility and adsorption of branched hydrocarbons in soil.

| Factor | Influence on Mobility and Adsorption |

| Hydrophobicity | High hydrophobicity leads to strong adsorption to soil organic matter and low mobility. mdpi.com |

| Soil Organic Carbon | Higher organic carbon content in soil increases the adsorption of hydrophobic compounds. nih.gov |

| Water Solubility | Low water solubility limits leaching and transport through the soil profile. mdpi.com |

| Molecular Structure | Branching can affect the packing of molecules and their interaction with soil particles, though this is a complex relationship. |

Degradation Mechanisms of this compound

The degradation of this compound, like other branched alkanes, is primarily mediated by microbial activity.

Biodegradation Pathways

Microorganisms have evolved diverse enzymatic systems to break down hydrocarbons, although branched structures present a greater challenge. nih.gov

Aerobic Degradation: Under aerobic conditions, the initial step in alkane degradation is typically the oxidation of the molecule by enzymes called monooxygenases or dioxygenases. researchgate.net For long-chain alkanes, specific hydroxylases such as those belonging to the AlmA and LadA families are often involved. nih.gov The introduction of an oxygen atom forms an alcohol, which is then further oxidized to an aldehyde and a fatty acid. This fatty acid can then enter the β-oxidation pathway to be completely metabolized. nih.gov While terminal oxidation is common for n-alkanes, subterminal oxidation has also been observed, particularly in some bacterial species like Pseudomonas aeruginosa and Gordonia sp. frontiersin.org This process involves oxidation at a carbon atom other than the terminal one.

Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms can also degrade alkanes, although the process is generally slower. researchgate.net Under these conditions, other molecules like nitrate (B79036) or sulfate (B86663) act as electron acceptors. frontiersin.org Two primary mechanisms for anaerobic n-alkane degradation have been identified: the fumarate (B1241708) addition pathway and the carboxylation pathway. frontiersin.org In the fumarate addition pathway, the alkane is added to a molecule of fumarate, a reaction often catalyzed by an enzyme called alkylsuccinate synthase. nih.gov This initial activation step is a key difference from aerobic degradation.

The following table compares the key features of aerobic and anaerobic degradation of alkanes.

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Electron Acceptor | Oxygen (O₂) frontiersin.org | Nitrate (NO₃⁻), Sulfate (SO₄²⁻) frontiersin.org |

| Initial Enzymatic Attack | Hydroxylation by monooxygenases/dioxygenases researchgate.netnih.gov | Fumarate addition or carboxylation nih.govfrontiersin.org |

| Key Enzymes | Alkane hydroxylases (e.g., AlkB, CYP, AlmA, LadA) nih.gov | Alkylsuccinate synthase nih.gov |

| Degradation Rate | Generally faster researchgate.net | Generally slower researchgate.net |

The complete degradation of complex hydrocarbons often requires the synergistic action of a microbial consortium, where different species perform complementary metabolic functions.

Specialized Bacteria: Certain bacteria are highly specialized in degrading hydrocarbons. For instance, Alcanivorax species are known for their ability to degrade a wide range of linear and branched alkanes. nih.govresearchgate.net Mycobacterium species have also been shown to be potent degraders of multibranched alkanes like squalane (B1681988). nih.gov

Consortial Interactions: In a microbial consortium, different strains can collaborate. For example, some strains may produce biosurfactants that increase the bioavailability of the hydrophobic hydrocarbons, while others carry out the actual degradation. mdpi.comfrontiersin.org In some cases, different members of the consortium may specialize in degrading different types of hydrocarbons (e.g., alkanes vs. aromatics) or different chain lengths. frontiersin.org The use of immobilized microbial consortia, where microorganisms are fixed onto a carrier material, has been shown to enhance the biodegradation of petroleum hydrocarbons by protecting the microbes from environmental stress. mdpi.com Studies have demonstrated that consortia of petroleum-degrading bacteria can be effective in remediating contaminated soils. mdpi.com

Identification of Microbial Degradation Products

The primary mechanism for aerobic alkane degradation by microorganisms involves oxidation. researchgate.netnih.gov This process is typically initiated by monooxygenase enzymes, such as alkane hydroxylases or cytochrome P450s, which introduce an oxygen atom into the alkane structure. researchgate.netwikipedia.org For a branched alkane like this compound, two main initial oxidation pathways are possible:

Terminal Oxidation: This pathway involves the oxidation of one of the terminal methyl groups of the octadecane (B175841) chain. This would result in the formation of a primary alcohol, 7,11-dimethyloctadecan-1-ol. Subsequent oxidation of the alcohol would yield the corresponding aldehyde (7,11-dimethyloctadecanal) and then the carboxylic acid (7,11-dimethyloctadecanoic acid). researchgate.netnih.gov This fatty acid can then be further metabolized through the β-oxidation pathway. nih.gov

Sub-terminal Oxidation: This pathway involves the oxidation of a methylene (B1212753) group within the carbon chain. kemdiktisaintek.go.idnih.gov This would produce a secondary alcohol. The ketone formed from the secondary alcohol can then be further metabolized, often involving a Baeyer-Villiger monooxygenase to form an ester, which is then hydrolyzed. kemdiktisaintek.go.id Given the structure of this compound, oxidation could occur at various positions along the chain.

The presence of methyl branches can influence the rate and pathway of degradation. While branching can sometimes hinder degradation, some microorganisms have been shown to effectively degrade branched alkanes. nih.govnih.gov For instance, studies on the highly branched alkane squalane have demonstrated that Mycobacterium species are capable of its degradation. nih.gov The degradation of isoprenoid alkanes like pristane (B154290) and phytane, which also feature methyl branching, has been extensively studied and serves as a model for the breakdown of branched alkanes. nih.govnih.gov

Table 1: Predicted Initial Microbial Degradation Products of this compound

| Degradation Pathway | Initial Product | Subsequent Products |

| Terminal Oxidation | 7,11-Dimethyloctadecan-1-ol | 7,11-Dimethyloctadecanal, 7,11-Dimethyloctadecanoic acid |

| Sub-terminal Oxidation | Secondary alcohols (e.g., 7,11-Dimethyloctadecan-x-ol) | Ketones, Esters, Shorter-chain fatty acids |

Abiotic Transformation Processes

In addition to microbial degradation, abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Alkanes, including this compound, are saturated hydrocarbons with stable carbon-carbon and carbon-hydrogen bonds. byjus.com These bonds are non-polar and not susceptible to attack by water molecules. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aqueous systems under typical environmental conditions. byjus.com

Factors Influencing Degradation Rates

The rate at which this compound degrades in the environment is influenced by a variety of factors.